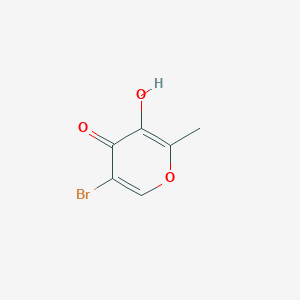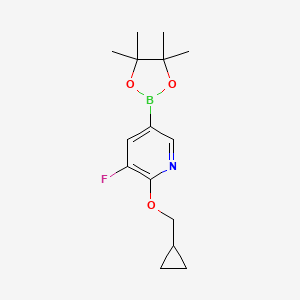
2-(2-Chlorophenyl)quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 2-chlorophenyl group at the second position and a carboxylic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinoline-3-carboxylic acid typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedländer synthesis, where 2-chlorobenzaldehyde reacts with an appropriate ketone in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of quinoline derivatives or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives or alcohols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline-3-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(2-Bromophenyl)quinoline-3-carboxylic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
2-(2-Methylphenyl)quinoline-3-carboxylic acid: The methyl group may influence the compound’s steric and electronic properties.
Uniqueness
2-(2-Chlorophenyl)quinoline-3-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5442-33-1 |
|---|---|
Formule moléculaire |
C16H10ClNO2 |
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-13-7-3-2-6-11(13)15-12(16(19)20)9-10-5-1-4-8-14(10)18-15/h1-9H,(H,19,20) |
Clé InChI |
MUHMIYSJDBWYOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


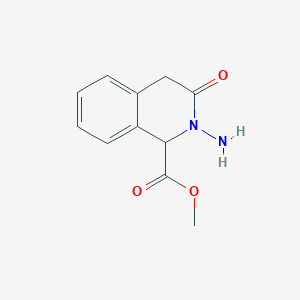
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)
![3-[(4-Methoxyphenoxy)methyl]azetidine](/img/structure/B13996702.png)
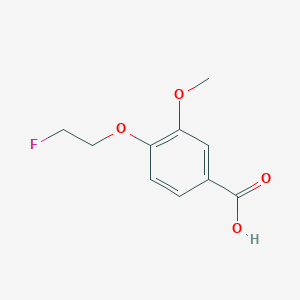

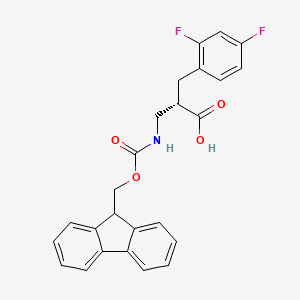
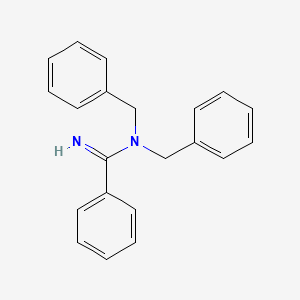


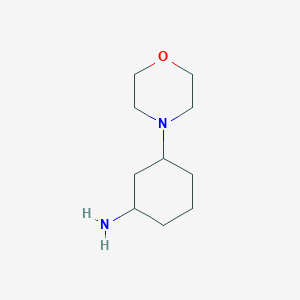
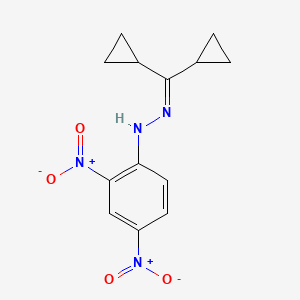
![6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)
